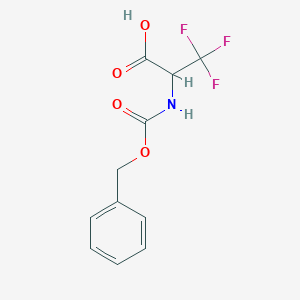

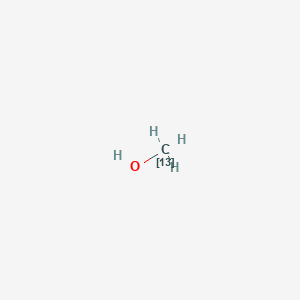

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid involves multiple steps, including condensation reactions and the introduction of fluorinated groups. For instance, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in compounds serving as O,N,O-tridentate ligands capable of forming metal complexes (Kudyakova et al., 2009). Another approach involves the synthesis of non-proteinogenic amino acids and their derivatives from precursors such as (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid often involves intricate arrangements of atoms and functional groups, influencing their chemical behavior and interactions. For instance, the molecular and crystal structure of substituted 2-aminochromenes, which share some structural similarities, was established through X-ray diffraction analysis, highlighting the importance of structural determination in understanding the properties of such compounds (Shestopalov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid derivatives can be complex, involving various reaction pathways and mechanisms. For example, the synthesis of fluoro-containing amino acids demonstrates the incorporation of fluorinated groups into amino acid structures, providing insights into potential chemical reactions and modifications that such compounds can undergo (Hu & Han, 2008).

Wissenschaftliche Forschungsanwendungen

- Synthesis of Novel Cytotoxic Cyclodepsipeptide Onchidin

- Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of a fragment of a novel cytotoxic cyclodepsipeptide onchidin . Onchidin is a type of peptide that shows moderate cytotoxic activity .

- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .

-

Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

- Field : Organic Chemistry

- Application Summary : This compound can be used to synthesize (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid .

- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .

-

Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

- Field : Organic Chemistry

- Application Summary : This compound can be used to synthesize (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid .

- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .

-

Protection of Hydroxyl or Amino Functional Groups

- Field : Organic Chemistry

- Application Summary : This compound can be used as a protecting group for hydroxyl or amino functional groups in organic synthesis . This allows for selective chemical modifications during reactions .

- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The protection was successful, but the source did not provide any quantitative data or statistical analyses .

-

Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

- Field : Organic Chemistry

- Application Summary : This compound can be used to synthesize (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid .

- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .

-

Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

- Field : Organic Chemistry

- Application Summary : This compound can be used to synthesize (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid .

- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .

- Results or Outcomes : The synthesis was successful, but the source did not provide any quantitative data or statistical analyses .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNIYYRTJUAMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631451 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | |

CAS RN |

10068-52-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)